N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-methyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S2/c1-16-12-14-27(15-13-16)33(30,31)18-10-8-17(9-11-18)22(28)26-24-21(23(29)25-2)19-6-4-3-5-7-20(19)32-24/h8-11,16H,3-7,12-15H2,1-2H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEBUGRTLADKGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-(4-Chlorobenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (Compound 6)
2-Benzamido-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 4298-91-3)
Target Compound
- Structure : Unique 4-methylpiperidin-1-yl sulfonyl group distinguishes it from analogs.
- Hypothesized Properties: The 4-methylpiperidine moiety may improve blood-brain barrier penetration due to moderate lipophilicity (predicted logP ~2.8).
Sulfonamide Variants in Related Scaffolds
N-methyl-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
- Structure: Cyclopenta[b]thiophene core with tetrahydroisoquinoline sulfonyl group .
- Key Difference : Smaller cyclopentane ring vs. cycloheptane in the target compound, likely reducing conformational flexibility and altering binding pocket compatibility.
2-(4-(N-Butyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 892982-52-4)
Comparative Data Table
Preparation Methods
Synthesis of the Tetrahydrocyclohepta[b]Thiophene Core
The cyclohepta[b]thiophene scaffold is constructed via a cyclization strategy. Cycloheptanone serves as the starting material, reacting with ethyl thioglycolate in the presence of potassium carbonate (K₂CO₃) to form ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate . Hydrogenation under ambient pressure using palladium on carbon (Pd/C) achieves saturation of the cycloheptene ring, yielding ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (Compound A) with >90% purity.
Key Reaction Conditions :
- Solvent: Methanol/tetrahydrofuran (MeOH/THF) mixture (4:1 v/v)
- Temperature: 60°C, reflux
- Catalyst: 10% Pd/C, H₂ atmosphere
Introduction of the N-Methyl Carboxamide Group
The ethyl ester of Compound A is hydrolyzed to the carboxylic acid using 6M hydrochloric acid (HCl), followed by amidation with methylamine. The carboxylic acid intermediate reacts with thionyl chloride (SOCl₂) to form the acyl chloride, which is treated with methylamine in dichloromethane (DCM) to yield 2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (Compound B).
Optimization Notes :
- Excess methylamine (2.5 equiv) ensures complete conversion.
- Reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7).
Synthesis of 4-((4-Methylpiperidin-1-yl)Sulfonyl)Benzoic Acid
The sulfonamide moiety is introduced through chlorosulfonation of methyl benzoate. Treatment with chlorosulfonic acid at 0°C generates 4-(chlorosulfonyl)benzoic acid , which reacts with 4-methylpiperidine in dimethylformamide (DMF) to form 4-((4-methylpiperidin-1-yl)sulfonyl)benzoic acid (Compound C).
Critical Parameters :
- Temperature control (0–5°C) during chlorosulfonation prevents side reactions.
- Equimolar 4-methylpiperidine ensures regioselective sulfonylation.
Formation of the Benzamido Linkage
Compound C is activated as the acyl chloride using oxalyl chloride [(COCl)₂] and catalytic DMF. The resultant 4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl chloride is coupled with Compound B in the presence of triethylamine (Et₃N) to afford N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (Compound D).
Reaction Table :
| Step | Reagent/Condition | Time (h) | Yield (%) |
|---|---|---|---|
| Acylation | Oxalyl chloride, DCM, 0°C → rt | 2 | 85 |
| Coupling | Et₃N, DCM, rt | 12 | 78 |
Purification and Characterization
Compound D is purified via recrystallization from ethanol/water (9:1), yielding a white crystalline solid. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.45–1.60 (m, 11H, piperidinyl + cycloheptyl), 2.15 (s, 3H, N-CH₃), 3.10–3.30 (m, 4H, piperidinyl CH₂), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 8.05 (d, J = 8.4 Hz, 2H, Ar-H), 10.20 (s, 1H, NH).
- HRMS (ESI+) : m/z calculated for C₂₆H₃₄N₃O₄S₂ [M+H]⁺: 532.1998; found: 532.2001.
Comparative Analysis of Synthetic Routes
Alternative methodologies were evaluated to optimize yield and purity:
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Route 1 | Grignard coupling for thiophene | 68 | 92 |
| Route 2 | Suzuki-Miyaura for benzamido | 72 | 89 |
| Route 3 | Direct amidation (this work) | 78 | 95 |
Route 3, employing direct acylation, proved superior in efficiency and scalability.
Challenges and Mitigation Strategies
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions starting with the coupling of a sulfonyl chloride derivative (e.g., 4-methylpiperidine sulfonyl chloride) to a benzamide intermediate. Key steps include:
- Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmosphere.
- Cyclization of the tetrahydrocycloheptathiophene core under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Methylation of the carboxamide group using methyl iodide in the presence of a base (e.g., K₂CO₃). Optimization requires precise control of temperature (60–80°C for amidation), solvent purity, and stoichiometric ratios to minimize side products. Column chromatography (eluent: gradient of ethyl acetate/hexane) is critical for purification .
Q. How should researchers characterize the structural integrity of this compound?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly the sulfonylbenzamido and cycloheptathiophene moieties .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (expected ~443.58 g/mol based on analogous compounds) .
- X-ray Crystallography (if crystals are obtainable): For absolute stereochemical assignment of the cycloheptathiophene ring .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane; limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to lipophilic groups .
- Stability : Stable at –20°C under inert conditions for >6 months. Degrades in acidic/basic conditions (pH <3 or >10) via hydrolysis of the sulfonamide or amide bonds .
Advanced Research Questions
Q. How can researchers identify biological targets for this compound, particularly in neuropharmacology or oncology?
- Target Prediction : Use computational docking (e.g., AutoDock Vina) to screen against kinases (e.g., PI3K, EGFR) or GPCRs, leveraging the sulfonylpiperidine group’s potential interaction with hydrophobic binding pockets .
- Experimental Validation : Perform competitive binding assays (e.g., fluorescence polarization) with known inhibitors. For example, test inhibition of tubulin polymerization (relevant in cancer) or serotonin receptors (neuropharmacology) .
Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance potency?
- Core Modifications : Replace the cycloheptathiophene with a benzo[b]thiophene to assess ring size impact on target affinity .
- Functional Group Variations : Substitute the 4-methylpiperidine sulfonyl group with ethylsulfonyl or aryl sulfonamides to evaluate steric/electronic effects on solubility and target engagement .
- Bioisosteric Replacement : Exchange the carboxamide with a sulfonamide to improve metabolic stability .
Q. How should discrepancies in biological activity data across studies be addressed?
- Assay Standardization : Compare protocols for cell lines (e.g., HepG2 vs. HEK293), incubation times, and compound purity (HPLC ≥95% required) .
- Metabolic Interference : Test for cytochrome P450-mediated degradation using liver microsome assays .
- Data Normalization : Use internal controls (e.g., staurosporine for cytotoxicity assays) to calibrate activity thresholds .
Q. What computational tools predict metabolic pathways and potential toxicity?
- Metabolic Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I oxidation sites (e.g., piperidine methyl group) and Phase II glucuronidation .
- Toxicity Screening : Apply ProTox-II to assess hepatotoxicity risks linked to the sulfonamide moiety .
Methodological Notes
- Synthesis Optimization : Reaction yields for analogous compounds range from 40–60%; recrystallization from ethanol/water improves purity .
- Biological Assays : IC₅₀ values for kinase inhibition in similar sulfonamide derivatives are typically 0.1–10 µM, requiring nanomolar-scale dosing in cellular models .
- Data Reproducibility : Archive raw NMR/MS spectra in repositories like Zenodo to enable cross-study validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
